Integracin B
Overview
Description
Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase. It was first discovered from the screening of fungal extracts using an in vitro assay . This compound is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2 . This compound exhibits significant anti-HIV-1 activity, making it a valuable subject of study in the field of antiviral research .
Scientific Research Applications
Integracin B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of dimeric alkyl aromatics.
Medicine: Its anti-HIV-1 activity makes it a valuable compound in the development of treatments for HIV/AIDS.
Industry: This compound can be used in the development of antiviral coatings and materials.
Mechanism of Action
Target of Action
Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase . HIV-1 integrase is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV). It catalyzes the integration of the viral DNA into the host genome, a critical step in the replication of the virus .
Mode of Action
This compound interacts with HIV-1 integrase and inhibits its activity. Specifically, it inhibits both the coupled and strand transfer activity of HIV-1 integrase . This prevents the integration of the viral DNA into the host genome, thereby blocking the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 replication pathway . By inhibiting the activity of HIV-1 integrase, this compound disrupts the integration of viral DNA into the host genome. This prevents the production of new virus particles, thereby inhibiting the spread of the virus within the host .
Result of Action
The primary molecular effect of this compound is the inhibition of HIV-1 integrase activity, which prevents the integration of viral DNA into the host genome . On a cellular level, this results in the inhibition of HIV-1 replication, thereby preventing the spread of the virus within the host .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Integracin B is known to interact with HIV-1 integrase, an enzyme crucial for the life cycle of the HIV-1 virus . The compound inhibits the integrase in a strand transfer assay
Cellular Effects
The primary cellular effect of this compound is its inhibition of HIV-1 integrase This inhibition disrupts the ability of the virus to integrate its genetic material into the DNA of the infected cells, thereby halting the replication of the virus
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HIV-1 integrase . By inhibiting this enzyme, this compound prevents the integration of the viral genetic material into the host cell’s DNA, a crucial step in the viral replication process
Metabolic Pathways
As a potent inhibitor of HIV-1 integrase, it is likely that this compound interacts with the metabolic pathways associated with this enzyme
Preparation Methods
Integracin B is isolated from the fungus Cytonaema sp. The initial discovery involved the screening of fungal extracts using an in vitro assay . The compound is an unusual ester of two structurally related alkylresorcinols . The synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature, but its isolation from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Integracin B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can undergo oxidation reactions.
Reduction: The carbonyl group in the benzoate ester can be reduced under appropriate conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Integracin B is unique due to its dimeric alkyl aromatic structure and its potent inhibitory activity against HIV-1 integrase. Similar compounds include:
Integracin A: Another dimeric alkyl aromatic inhibitor of HIV-1 integrase.
15-dehydroxy-integracin B: A derivative of this compound with similar inhibitory activity.
Cytospyrone and Cytospomarin: Polyketides isolated from the same fungal source with different biological activities.
This compound stands out due to its specific structure and significant anti-HIV-1 activity, making it a valuable compound for further research and development in antiviral therapies .
Properties
IUPAC Name |
[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNBVDLOWJFN-AKGWNBJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122052 | |
Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224186-05-4 | |
Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the biological activities of Integracin B?
A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.
Q3: What is the chemical structure of this compound?
A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.
Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?
A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.
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